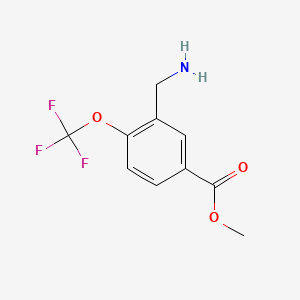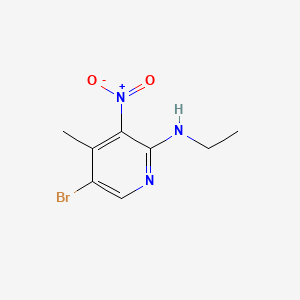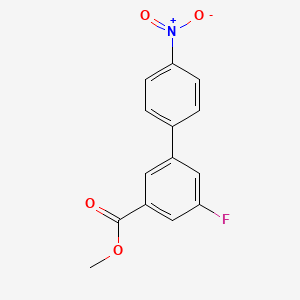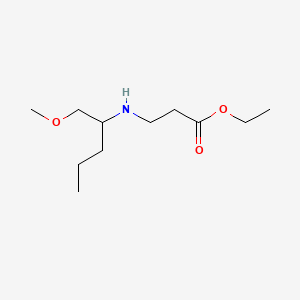
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester, also known as MPBP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of the amino acid glycine and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been shown to act as a selective agonist for the glycine receptor, which plays a crucial role in inhibitory neurotransmission. This property of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester makes it a potential candidate for the treatment of various neurological disorders, including epilepsy, schizophrenia, and anxiety.
In pharmacology, 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been shown to have analgesic effects, making it a potential candidate for pain management. In medicinal chemistry, 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been used as a starting material for the synthesis of other compounds with potential pharmacological activities.
Mecanismo De Acción
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester acts as a selective agonist for the glycine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The activation of the glycine receptor leads to the influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neurotransmission. This mechanism of action makes 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester a potential candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can enhance the binding of glycine to the glycine receptor and increase the amplitude of glycine-induced currents. In vivo studies have shown that 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can reduce the severity of seizures in animal models of epilepsy and have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can be used as a tool compound to study the glycine receptor and its role in neurotransmission. However, 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester also has some limitations for lab experiments. It has a short half-life, making it difficult to use for long-term studies. 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester is also sensitive to degradation by enzymes in biological systems, which can affect its activity.
Direcciones Futuras
There are several future directions for the study of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester. One direction is to develop more potent and selective agonists for the glycine receptor. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester in vivo to determine its potential as a therapeutic agent. Additionally, the use of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester as a starting material for the synthesis of other compounds with potential pharmacological activities can be explored. Finally, the development of new methods for the synthesis of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can be investigated to improve its yield and purity.
Métodos De Síntesis
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can be synthesized using different methods. One of the most common methods involves the reaction of glycine ethyl ester with 1-methoxymethyl-butylamine in the presence of a catalyst. The reaction leads to the formation of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester as a white crystalline solid. Other methods involve the use of different reagents and conditions to achieve the synthesis of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester.
Propiedades
IUPAC Name |
ethyl 3-(1-methoxypentan-2-ylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-4-6-10(9-14-3)12-8-7-11(13)15-5-2/h10,12H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQBLEVTPZPHLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(COC)NCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

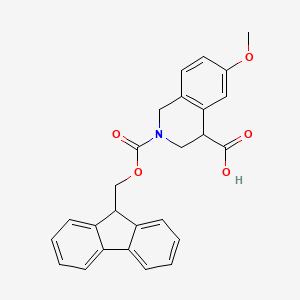
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)

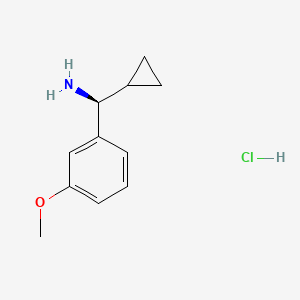
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)
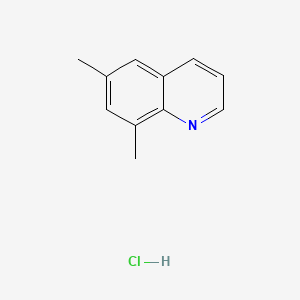
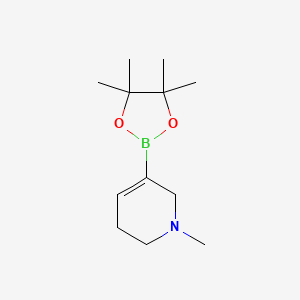
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)



